3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Description
3,4,5-Trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a benzamide derivative characterized by a trimethoxy-substituted aromatic ring linked via an amide bond to a 2-phenylthiazole-ethyl moiety. The trimethoxybenzamide group contributes to lipophilicity and electronic effects, which may influence binding to target proteins or enzymes.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-25-17-11-15(12-18(26-2)19(17)27-3)20(24)22-10-9-16-13-28-21(23-16)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHFQFGPKPUDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acids.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting 3,4,5-trimethoxybenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety.
Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. The thiazole ring in 3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide enhances its interaction with biological targets involved in cancer cell proliferation.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole showed promising activity against various cancer cell lines, including breast and lung cancer. The mechanism was attributed to the inhibition of specific kinases involved in tumor growth .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The presence of the thiazole group is crucial for its antibacterial activity.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that the compound exhibits moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies.
Neuroprotective Effects
Emerging studies suggest that thiazole derivatives can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's.
Case Study :
In a preclinical trial reported in Neuropharmacology, a similar thiazole derivative improved cognitive function in animal models of Alzheimer’s disease by reducing amyloid-beta plaque formation .
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with multiple molecular targets:
Tubulin Inhibition: The compound binds to tubulin, preventing its polymerization and thus disrupting microtubule dynamics, which is crucial for cell division.
Enzyme Inhibition: It inhibits enzymes such as thioredoxin reductase and histone demethylases, affecting redox balance and gene expression.
Receptor Modulation: The compound may also interact with various receptors, modulating signaling pathways involved in inflammation and cell survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their differences from the target compound:
Crystallographic and Computational Insights
- Structure Determination : Tools like SHELXL () and WinGX () are critical for resolving crystal structures. For example, SHELXL refines anisotropic displacement parameters, aiding in understanding molecular packing and hydrogen-bonding networks .
- Docking Studies : mentions triazole-thiazole derivatives docked into enzyme active sites (e.g., tyrosinase). The target compound’s phenylthiazole group may adopt similar binding poses, with trimethoxybenzamide engaging in hydrophobic interactions .
Biological Activity
3,4,5-Trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a trimethoxyphenyl group and a thiazole moiety, both of which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C22H24N2O5S
- Molecular Weight : 428.50 g/mol
- CAS Number : 461000-66-8
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
1. Tubulin Inhibition
- The compound binds to the colchicine binding site on tubulin, inhibiting polymerization and disrupting microtubule dynamics essential for cell division.
2. Heat Shock Protein Inhibition
- It inhibits heat shock protein 90 (Hsp90), leading to the destabilization of client proteins and inducing apoptosis in cancer cells.
3. Interaction with Enzymes
- Potential interactions with enzymes such as thioredoxin reductase and histone lysine-specific demethylase 1 have been suggested, impacting various cellular processes.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Cytotoxicity : Studies have shown that related thiazole derivatives can induce apoptosis in cancer cell lines, including MDA-MB-231 breast cancer cells. The compound demonstrated an increase in annexin V-FITC positive cells, indicating enhanced apoptotic activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4e | MDA-MB-231 | 10.93 | Apoptosis induction |
| 4g | MDA-MB-231 | 25.06 | Apoptosis induction |
Anti-inflammatory Effects
Thiazole derivatives have been recognized for their anti-inflammatory properties. The compound's structural components suggest potential efficacy in modulating inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .
Antibacterial and Antifungal Activities
The thiazole ring contributes to the antibacterial and antifungal activities observed in similar compounds. While specific data on this compound is limited, thiazole derivatives generally show promise against various microbial strains .
Case Studies
Several studies have explored the biological effects of thiazole derivatives:
- Synthesis and Evaluation : A study synthesized several thiazole derivatives and evaluated their anticancer activities against different cell lines. The results indicated that modifications to the thiazole structure significantly impacted cytotoxicity levels .
- Mechanistic Insights : Another investigation focused on the molecular dynamics of thiazole compounds interacting with Bcl-2 proteins, revealing critical insights into their apoptotic mechanisms and potential as therapeutic agents against resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
